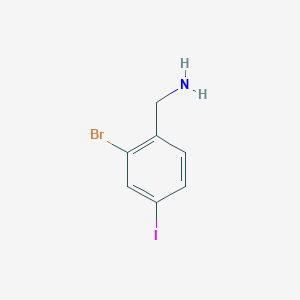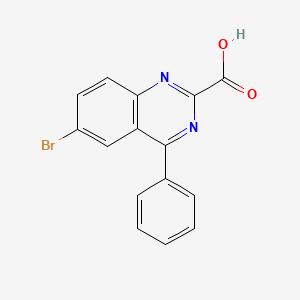![molecular formula C12H18BrNO B15243420 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO This compound features a brominated aromatic ring, a butanol chain, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butanone.
Reduction: Formation of 2-{[(4-Bromo-3-methylcyclohexyl)methyl]amino}butan-1-ol.
Substitution: Formation of 2-{[(4-Hydroxy-3-methylphenyl)methyl]amino}butan-1-ol.
Aplicaciones Científicas De Investigación
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects and modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of various receptors, such as serotonin 5-HT2A and dopamine D2 receptors. These interactions can lead to changes in mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative of the phenylethylamine class, used in scientific research for its effects on the central nervous system.
4-Bromo-3-methylphenol: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is unique due to its combination of a brominated aromatic ring, an amino group, and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C12H18BrNO |
|---|---|
Peso molecular |
272.18 g/mol |
Nombre IUPAC |
2-[(4-bromo-3-methylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-3-11(8-15)14-7-10-4-5-12(13)9(2)6-10/h4-6,11,14-15H,3,7-8H2,1-2H3 |
Clave InChI |
ABFIEPKPXNNEEW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCC1=CC(=C(C=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)


![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
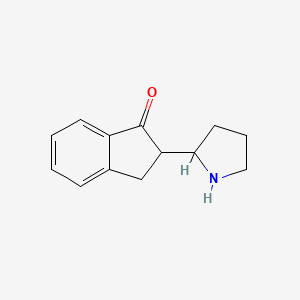

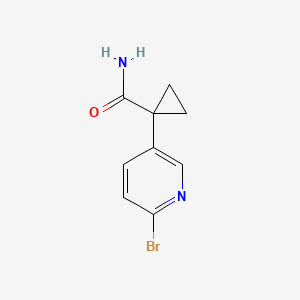
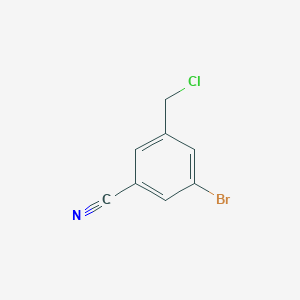
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)

![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

